![molecular formula C23H23NO6 B14955139 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B14955139.png)
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system, a phenyl group, and a tetrahydropyran moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps. One common approach is to start with the chromen derivative, which is then functionalized to introduce the phenyl group and the hydroxy group at specific positions. The tetrahydropyran moiety is introduced through a nucleophilic substitution reaction, where the chromen derivative reacts with a suitable tetrahydropyran precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Scavenging free radicals: Acting as an antioxidant to neutralize harmful free radicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: Shares a similar chromen structure but differs in the ester functional group.
4-(5,7-Dihydroxy-4-oxo-4H-chromen-2-yl)-2-(β-D-glucopyranosyloxy)phenyl: Contains a glucopyranoside moiety instead of the tetrahydropyran group.
2-(5-Hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl 4-O-[(2E)-3-phenyl-2-propenoyl]-β-D-threo-hexopyranoside: Features additional methoxy groups and a different glycoside linkage.
Uniqueness
The uniqueness of 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C23H23NO6/c25-18-10-17(29-14-22(27)24-13-15-6-8-28-9-7-15)11-21-23(18)19(26)12-20(30-21)16-4-2-1-3-5-16/h1-5,10-12,15,25H,6-9,13-14H2,(H,24,27) |
InChI Key |
QQQOCGFKNROXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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